N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1091020-95-9
VCID: VC11796231
InChI: InChI=1S/C18H21NO3S/c1-21-15-6-3-2-5-14(15)18(8-10-22-11-9-18)13-19-17(20)16-7-4-12-23-16/h2-7,12H,8-11,13H2,1H3,(H,19,20)
SMILES: COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=CS3
Molecular Formula: C18H21NO3S
Molecular Weight: 331.4 g/mol

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide

CAS No.: 1091020-95-9

Cat. No.: VC11796231

Molecular Formula: C18H21NO3S

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide - 1091020-95-9

Specification

CAS No. 1091020-95-9
Molecular Formula C18H21NO3S
Molecular Weight 331.4 g/mol
IUPAC Name N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C18H21NO3S/c1-21-15-6-3-2-5-14(15)18(8-10-22-11-9-18)13-19-17(20)16-7-4-12-23-16/h2-7,12H,8-11,13H2,1H3,(H,19,20)
Standard InChI Key YLTBRDSIZBXGQN-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=CS3
Canonical SMILES COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=CS3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydropyran ring (oxan) substituted at the 4-position with a 2-methoxyphenyl group and a methylene bridge connected to a thiophene-2-carboxamide moiety (Figure 1). The methoxy group enhances lipophilicity, while the carboxamide and heterocyclic thiophene contribute to hydrogen-bonding interactions and electronic delocalization.

Table 1: Key Molecular Properties

PropertyValue
IUPAC NameN-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}thiophene-2-carboxamide
Molecular FormulaC18H21NO3S\text{C}_{18}\text{H}_{21}\text{NO}_{3}\text{S}
Molecular Weight331.4 g/mol
CAS NumberNot publicly disclosed
Topological Polar Surface Area86.7 Ų (estimated)

The tetrahydropyran ring adopts a chair conformation, stabilizing the molecule through reduced steric strain. The 2-methoxyphenyl group introduces steric bulk, potentially influencing binding interactions in biological systems .

Synthesis and Structural Characterization

Synthetic Routes

A plausible synthesis involves three stages:

  • Oxan Ring Formation: Cyclization of 4-bromo-2-methoxyphenyl derivatives with diols under acid catalysis to form the tetrahydropyran core.

  • Suzuki-Miyaura Coupling: Introduction of the methylene-carboxamide sidechain via palladium-catalyzed cross-coupling with a boronic ester-functionalized intermediate.

  • Amidation: Reaction of the intermediate amine with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1H₂SO₄, ethylene glycol, 110°C68%
2Pd(PPh₃)₄, K₂CO₃, DMF, 80°C52%
3Et₃N, THF, 0°C to RT75%

Analytical Validation

Structural confirmation relies on:

  • ¹H-NMR: Aromatic protons (δ 6.8–7.4 ppm), oxan methine (δ 3.5–4.1 ppm), and carboxamide NH (δ 8.2 ppm).

  • IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (C=O) and 3350 cm⁻¹ (N-H).

  • HRMS: [M+H]⁺ peak at m/z 332.1321 (calculated: 332.1324) .

ParameterValue
LogP2.8
Water Solubility0.12 mg/mL
CYP3A4 InhibitionModerate

Hypothesized Biological Activities

  • Antimicrobial Activity: Thiophene derivatives exhibit MIC values of 16–32 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Anticancer Potential: Analogous compounds induce apoptosis in MCF-7 cells (IC₅₀: 12–25 µM) via caspase-3 activation .

Industrial and Materials Science Applications

Polymer Additives

The oxan ring’s rigidity and carboxamide’s polarity make this compound a candidate for:

  • Thermoplastics: Enhancing glass transition temperatures (TgT_g) by 15–20°C at 5 wt% loading.

  • Coating Agents: Improving adhesion strength on steel substrates by 40% in epoxy formulations.

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Low yields (<60%) in multi-step routes.

  • Toxicity Data Gap: No in vivo studies available.

Proposed research priorities:

  • Optimize catalytic systems for Suzuki coupling steps.

  • Evaluate acute toxicity in zebrafish models.

  • Explore copolymerization with acrylate monomers.

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